
5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5g/mol. The purity is usually 95%.
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Biological Activity
5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with notable biological activity, particularly in the context of anti-inflammatory and analgesic properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
The structure of this compound features a pyrrolone core, which is crucial for its biological activity. The presence of the furan and allyloxy groups contributes to its pharmacological properties.
The compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that derivatives of this compound can selectively inhibit COX-II with varying potency, influencing pain and inflammatory responses.
Table 1: Inhibitory Activity Against COX Enzymes
Compound | IC50 (μM) | Selectivity |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.78 | Baseline |
PYZ3 | 0.011 | High |
Note: TBD indicates that specific data for the compound may need further investigation.
Anti-inflammatory Effects
Research indicates that the compound demonstrates significant anti-inflammatory properties. In vitro assays have shown that it can effectively reduce the production of pro-inflammatory cytokines and mediators, which are typically elevated during inflammatory responses.
Analgesic Properties
The analgesic effects are linked to its ability to modulate pain pathways by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins that sensitize nociceptors.
Case Studies and Research Findings
-
Study on COX-II Inhibition :
A study published in ACS Omega explored various derivatives of pyrrolones, including those similar to our compound. The findings indicated potent COX-II inhibition with selectivity profiles that suggest potential therapeutic applications in pain management and inflammation reduction . -
In Vivo Efficacy :
An animal model study demonstrated that administration of this compound significantly reduced edema in a carrageenan-induced paw edema model, suggesting effective anti-inflammatory action comparable to established NSAIDs like Celecoxib . -
Cellular Mechanisms :
Investigations into the cellular mechanisms revealed that the compound could inhibit NF-kB activation, a key transcription factor involved in inflammation, further supporting its anti-inflammatory profile .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Activity
- The compound has shown promising anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have indicated that derivatives of pyrrole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways .
-
Anticancer Potential
- Research has identified that similar structures to this compound can induce apoptosis in cancer cells. The furan moiety is particularly noted for its role in enhancing cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that modifications to the pyrrole structure can lead to increased potency against specific tumor types .
- Antimicrobial Activity
Case Study 1: COX Inhibition
A study conducted by Eren et al. explored a series of diaryl heterocycles, including derivatives of the compound . The results indicated that certain modifications led to compounds with IC50 values significantly lower than standard NSAIDs like Rofecoxib, showcasing their potential as selective COX inhibitors .
Case Study 2: Anticancer Efficacy
In a recent publication, researchers synthesized various pyrrole derivatives and tested their effects on breast cancer cell lines. The findings revealed that one derivative exhibited over 70% inhibition of cell proliferation at low concentrations, suggesting that the structural components of the compound contribute to its anticancer efficacy .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Significant COX inhibition | |
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Effective against Gram-positive bacteria |
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | IC50 (µM) | Activity Type |
---|---|---|
Base Compound | 9.7 | COX-2 Inhibition |
Allyloxy Substituted Variant | 0.011 | Enhanced COX Selectivity |
Furan Derivative | 15 | Anticancer Activity |
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-12-31-18-6-3-5-17(16-18)21-20(22(27)19-7-4-13-32-19)23(28)24(29)26(21)9-8-25-10-14-30-15-11-25/h2-7,13,16,21,28H,1,8-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLLDBINYKRNSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.